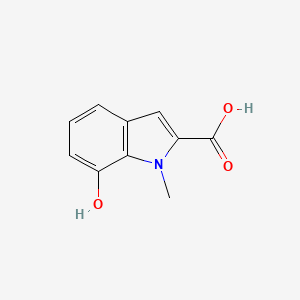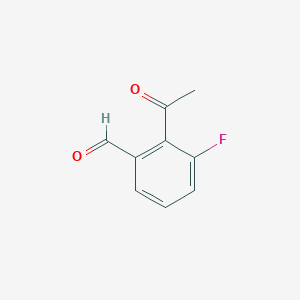
2-Acetyl-3-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-3-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C9H7FO2. It is characterized by a strong fruity odor and has garnered significant attention due to its various applications in research and industry.
Synthetic Routes and Reaction Conditions:
Claisen-Schmidt Condensation: This method involves the reaction of 3-fluorobenzaldehyde with acetone under basic conditions to form this compound.
Microwave-Assisted Synthesis: This method enhances the reaction rate and yield by using microwave irradiation.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Claisen-Schmidt condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalysts can further enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-acetyl-3-fluorobenzoic acid.
Reduction: Formation of 2-acetyl-3-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Acetyl-3-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 2-acetyl-3-fluorobenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biological processes. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable tool in medicinal chemistry .
相似化合物的比较
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison:
- Reactivity: 2-Acetyl-3-fluorobenzaldehyde is more reactive than 3-fluorobenzaldehyde and 4-fluorobenzaldehyde due to the presence of the acetyl group, which can participate in additional chemical reactions .
- Applications: While all fluorobenzaldehyde isomers have applications in organic synthesis, this compound is unique due to its dual functional groups (aldehyde and acetyl), making it more versatile in chemical transformations .
属性
分子式 |
C9H7FO2 |
|---|---|
分子量 |
166.15 g/mol |
IUPAC 名称 |
2-acetyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)9-7(5-11)3-2-4-8(9)10/h2-5H,1H3 |
InChI 键 |
QCMWDBGMAKUCNB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC=C1F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
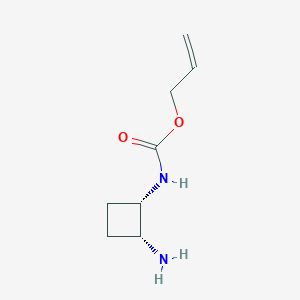
![1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride](/img/structure/B15305288.png)
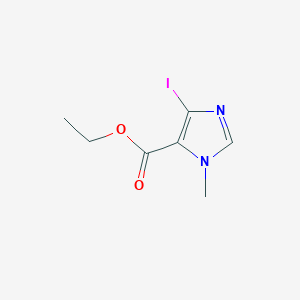
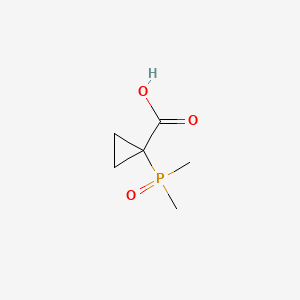
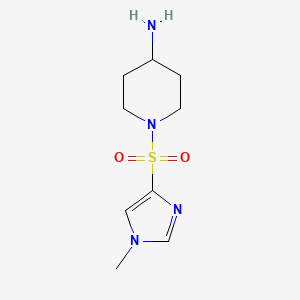
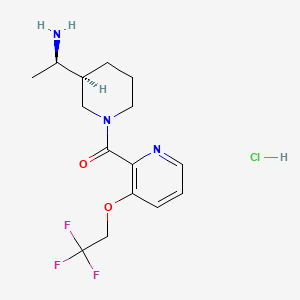
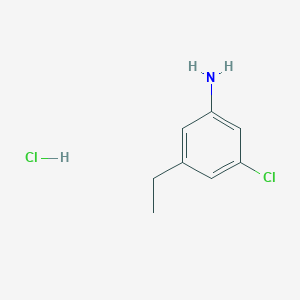

![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)



